ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate

Description

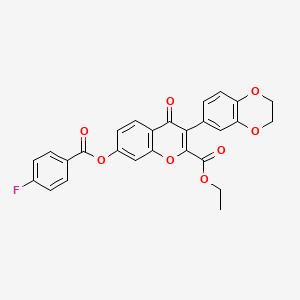

The compound ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate (hereafter referred to as the target compound) is a chromene derivative with a complex substitution pattern. Its core structure consists of a 4-oxo-4H-chromene scaffold modified at three key positions:

- Position 2: An ethyl carboxylate group.

- Position 3: A 2,3-dihydro-1,4-benzodioxin moiety.

- Position 7: A 4-fluorobenzoyloxy substituent.

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyl)oxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19FO8/c1-2-32-27(31)25-23(16-5-10-20-22(13-16)34-12-11-33-20)24(29)19-9-8-18(14-21(19)36-25)35-26(30)15-3-6-17(28)7-4-15/h3-10,13-14H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSVMWMANHWFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19FO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-fluorobenzoyl chloride, and ethyl 4-oxochromene-2-carboxylate. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylated or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

1.2 Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in the context of neurodegenerative diseases where oxidative damage plays a significant role. Studies have shown that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications, leading to the development of new derivatives with enhanced biological activities.

2.2 Reaction Mechanisms

The compound has been involved in several reaction mechanisms that are fundamental in organic chemistry. For instance, its reactivity with hydrazine derivatives has been explored to synthesize hydrazones and other nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

Material Science

3.1 Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent can be utilized in the development of polymers with specific properties such as increased thermal stability and chemical resistance.

3.2 Photonic Applications

Due to its chromophoric properties, this compound can be used in photonic applications, including the development of light-emitting devices and sensors. The incorporation of such compounds into polymer matrices can enhance their optical properties and lead to novel applications in optoelectronics.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits proliferation |

| Antioxidant properties | Scavenges free radicals; enhances enzyme activity | |

| Organic Synthesis | Synthetic intermediates | Serves as a precursor for complex molecules |

| Reaction mechanisms | Involved in hydrazone synthesis | |

| Material Science | Polymer chemistry | Acts as a monomer for enhanced polymers |

| Photonic applications | Improves optical properties in devices |

Case Studies

Case Study 1: Anticancer Research

A study published in a reputable journal examined the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

Case Study 2: Synthesis of Derivatives

Another study focused on the synthetic application of this compound as an intermediate for creating novel hydrazones. The researchers successfully synthesized several derivatives that exhibited enhanced biological activities compared to their parent compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a chromene core with several analogs but differs in substituent groups. Below is a detailed comparison based on substituent positions, molecular properties, and predicted physicochemical parameters.

Substituent Variations and Molecular Formulas

*Calculated based on substituent contributions; experimental data unavailable.

Physicochemical Properties

Key Observations:

Substituent Effects on Polarity: The morpholinecarboxylate group in compounds and introduces a polar tertiary amine, enhancing water solubility compared to the target compound’s ethyl ester.

Steric and Electronic Influences :

- The propyl/ethyl groups at position 6 in compounds and reduce steric hindrance compared to the target compound’s unsubstituted position 6, possibly affecting binding interactions.

- The trifluoromethyl group in compound introduces strong electronegativity, altering reactivity and stability compared to the target compound’s dihydrobenzodioxin moiety .

Acidity (pKa) :

- Predicted pKa values near -2.0 for the target compound and analogs suggest strong acidity, likely due to the electron-withdrawing effects of the carbonyl and ester groups.

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of chromene derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure (Note: Replace with actual image source)

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that chromene derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the benzodioxin moiety in this compound is hypothesized to enhance its antioxidant capacity by stabilizing free radicals through electron donation mechanisms.

Enzyme Inhibition

Recent investigations have focused on the enzyme inhibitory potential of related benzodioxane compounds. For example, sulfonamides derived from 2,3-dihydro-1,4-benzodioxin were screened against α-glucosidase and acetylcholinesterase, showing promising results for therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . this compound may exhibit similar inhibitory effects due to structural similarities.

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. The ability of these compounds to induce apoptosis in cancer cells through various pathways has been documented. For example, the compound's ability to modulate signaling pathways associated with cell survival and proliferation could be a key mechanism behind its anticancer effects.

Case Studies

- Study on Antioxidant Effects : A study published in Phytotherapy Research demonstrated that a similar chromene derivative significantly reduced lipid peroxidation and enhanced the activity of antioxidant enzymes in vivo .

- Enzyme Inhibition Study : In a comparative study of sulfonamide derivatives, it was found that compounds containing the benzodioxane structure showed notable inhibition of acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases .

- Anticancer Activity : A recent investigation into chromene derivatives indicated their effectiveness in inhibiting the growth of breast cancer cells through the induction of apoptosis and cell cycle arrest .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzodioxin and chromene precursors. Key steps include esterification and fluorobenzoylation. Optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) for acyl transfer reactions .

- Temperature control : Maintaining 60–80°C during fluorobenzoyloxy group introduction minimizes side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR identify substituent positions (e.g., fluorobenzoyloxy at C7, chromene carbonyl at C4) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 493.12) .

- Chromatography :

- HPLC : Quantify purity with a C18 column (mobile phase: acetonitrile/water gradient) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via LC-MS. Protect from light due to chromene’s UV sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorobenzoyloxy group’s role in biological activity?

- Approach : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methyl groups). Compare bioactivity in assays such as:

- Enzyme inhibition : Measure IC50 against kinases (e.g., EGFR) using fluorescence polarization .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay .

- Data Interpretation : Correlate electronic effects (e.g., fluorine’s electronegativity) with binding affinity using molecular docking .

Q. What strategies are effective for identifying biological targets of this compound in cancer pathways?

- Target Deconvolution :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Proteomics : Identify captured proteins via LC-MS/MS and validate with Western blotting .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

- Troubleshooting :

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the benzodioxin ring .

- Impurity profiling : Compare experimental HRMS with theoretical isotopic patterns to identify byproducts .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., using GROMACS) to assess stability of hydrogen bonds with fluorobenzoyloxy groups .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .

Q. How can low yields in the final esterification step be mitigated?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.